molecular formula C23H28ClN3O2 B12689927 Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- CAS No. 83130-95-4

Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-

Katalognummer: B12689927
CAS-Nummer: 83130-95-4
Molekulargewicht: 413.9 g/mol
InChI-Schlüssel: CVNSSRUTEWWFKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the amino, chloro, and methoxy groups through various substitution reactions. The final step often involves the attachment of the azabicyclo group under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Benzamides are known for their pharmacological properties, and this specific compound may exhibit unique activities that could be harnessed for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- include other benzamides with different substituents, such as:

  • Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((phenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
  • Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-

Uniqueness

The uniqueness of Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-((3-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- lies in its specific substituents and their positions on the benzamide core. These structural features may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

83130-95-4

Molekularformel

C23H28ClN3O2

Molekulargewicht

413.9 g/mol

IUPAC-Name

4-amino-5-chloro-2-methoxy-N-[8-[(3-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C23H28ClN3O2/c1-14-4-3-5-15(8-14)13-27-17-6-7-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-5,8,11-12,16-18H,6-7,9-10,13,25H2,1-2H3,(H,26,28)

InChI-Schlüssel

CVNSSRUTEWWFKS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.